Cas no 339016-19-2 (4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine)

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine is a heterocyclic compound featuring both pyrimidine and aniline functional groups. Its molecular structure, incorporating a sulfur-linked aminophenyl moiety and a chloro-substituted pyrimidine core, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of reactive amino and chloro groups allows for further derivatization, enabling the development of more complex molecules. This compound is particularly valuable in medicinal chemistry for the design of biologically active agents, including potential kinase inhibitors or antimicrobial agents. Its stability and well-defined reactivity profile contribute to its utility in research and industrial settings. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine structure
339016-19-2 structure
Product Name:4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine
CAS No:339016-19-2
MF:C10H9ClN4S
MW:252.723258733749
MDL:MFCD00664699
CID:5214415
Update Time:2026-03-06

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-AMINO-6-CHLORO-4-PYRIMIDINYL)SULFANYL]PHENYLAMINE
    • 4-[(4-AMINOPHENYL)SULFANYL]-6-CHLORO-2-PYRIMIDINAMINE
    • 4-[(4-aminophenyl)sulfanyl]-6-chloropyrimidin-2-amine
    • 4-(4-aminophenyl)sulfanyl-6-chloropyrimidin-2-amine
    • SMR000170042
    • MLS000325944
    • 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine
    • MDL: MFCD00664699
    • Inchi: 1S/C10H9ClN4S/c11-8-5-9(15-10(13)14-8)16-7-3-1-6(12)2-4-7/h1-5H,12H2,(H2,13,14,15)
    • InChI Key: INUDTCMIDSRIBQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(N)=N1)SC1C=CC(=CC=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 223
  • XLogP3: 2.5
  • Topological Polar Surface Area: 103

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB342892-100 mg
4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine; .
339016-19-2
100mg
€208.80 2023-04-26
abcr
AB342892-100mg
4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine; .
339016-19-2
100mg
€283.50 2025-02-17
Ambeed
A930838-1g
4-[(4-Aminophenyl)sulfanyl]-6-chloropyrimidin-2-amine
339016-19-2 90%
1g
$350.0 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00882921-1g
4-[(4-Aminophenyl)sulfanyl]-6-chloropyrimidin-2-amine
339016-19-2 90%
1g
¥2401.0 2023-03-29

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:339016-19-2)4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine
Order Number:A1020109
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):315.0
Email:sales@amadischem.com

Additional information on 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine

Professional Introduction to Compound with CAS No. 339016-19-2 and Product Name: 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine

The compound with the CAS number 339016-19-2 and the product name 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine represents a significant advancement in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound’s molecular structure, featuring a pyrimidinamine core linked to a 4-aminophenylsulfanyl group, positions it as a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of pyrimidine derivatives in drug discovery. Pyrimidines, as a class of nitrogen-containing heterocycles, are fundamental components in numerous biologically active molecules, including nucleoside analogs that play a crucial role in antiviral and anticancer therapies. The introduction of chloro and aminosulfanyl substituents into the pyrimidine ring system of this compound enhances its reactivity, making it an attractive candidate for further derivatization and functionalization.

The 4-aminophenylsulfanyl moiety in the compound’s structure is particularly noteworthy, as it introduces both aromaticity and a potential site for hydrogen bonding interactions. This feature is often exploited in the design of bioactive molecules to improve binding affinity to biological targets. In addition, the 6-chloro substituent can serve as a handle for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, which are commonly employed in synthetic organic chemistry to introduce additional functional groups.

Current studies have begun to explore the pharmacological potential of this compound. Preliminary in vitro assays suggest that derivatives of this scaffold may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. The ability of the pyrimidinamine core to interact with biological macromolecules makes it a promising candidate for structure-based drug design. Computational modeling techniques have been utilized to predict possible binding modes of this compound with target proteins, providing insights into its mechanism of action.

The synthesis of 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrimidine ring system followed by functionalization at the 4-position with an aminophenylsulfanyl group. The introduction of the chloro substituent at the 6-position typically occurs via chlorination reactions, which must be carefully controlled to avoid over-chlorination or side reactions.

In terms of applications, this compound holds promise not only as a lead molecule for drug development but also as an intermediate in the synthesis of more complex pharmacophores. Its versatility allows chemists to explore diverse structural modifications while maintaining key pharmacological properties. Researchers are particularly interested in exploring its potential as an antiviral agent, given the increasing relevance of nucleoside analogs in combating viral infections.

The development of novel therapeutic agents requires rigorous testing to assess their safety and efficacy. While this compound has shown promise in preclinical studies, further research is necessary to evaluate its pharmacokinetic properties, toxicity profiles, and potential side effects before it can be considered for clinical trials. Collaborative efforts between synthetic chemists and biologists are essential to accelerate this process and translate laboratory findings into tangible therapeutic benefits.

Advances in synthetic methodologies have enabled more efficient production processes for complex molecules like this one. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it feasible to produce larger quantities of intermediates for biological testing. These innovations are critical for accelerating drug discovery pipelines and bringing new treatments to patients more quickly.

The role of computational chemistry in modern drug design cannot be overstated. Molecular modeling tools allow researchers to predict how different compounds will interact with biological targets at an atomic level. By integrating experimental data with computational predictions, scientists can make more informed decisions about which compounds are most likely to succeed in clinical trials. This interdisciplinary approach is essential for maximizing the efficiency of drug development efforts.

In conclusion, 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential applications. Its molecular design incorporates elements that enhance reactivity and binding affinity, making it a valuable scaffold for further exploration. As research continues into its pharmacological properties and synthetic possibilities, this compound promises to play an important role in the development of new therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339016-19-2)4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine
A1020109
Purity:99%
Quantity:1g
Price ($):315.0
Email